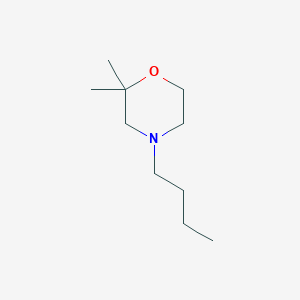
4-Butyl-2,2-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2,2-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines featuring both amine and ether functional groups. This specific compound is characterized by a butyl group attached to the fourth carbon and two methyl groups attached to the second carbon of the morpholine ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the butyl halide reacts with the nitrogen atom of the morpholine ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Butyl-2,2-dimethylmorpholine finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Butyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets, primarily through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Morpholine: The parent compound, featuring similar amine and ether functional groups but lacking the butyl and methyl substitutions.
2,2-Dimethylmorpholine: Similar structure but without the butyl group.
4-Butylmorpholine: Lacks the two methyl groups at the second carbon.
Uniqueness: 4-Butyl-2,2-dimethylmorpholine stands out due to its unique combination of butyl and methyl substitutions, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
52250-72-3 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-butyl-2,2-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h4-9H2,1-3H3 |
InChI Key |
VFRXICKSEMAINK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















